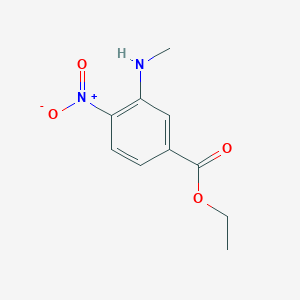

3-Methylamino-4-nitro-benzoic acid ethyl ester

Description

BenchChem offers high-quality 3-Methylamino-4-nitro-benzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylamino-4-nitro-benzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNQRFNRVPHKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Nomenclature, Synthesis, and Pharmacological Utility of Ethyl 3-(methylamino)-4-nitrobenzoate

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the precise synthesis of highly functionalized building blocks. The compound commonly referred to as "3-Methylamino-4-nitro-benzoic acid ethyl ester" serves as a critical synthetic intermediate in the development of substituted fused imidazole derivatives. These downstream derivatives function as potent inhibitors of the BTB and CNC homology 1 (Bach1) repressor, thereby acting as indirect activators of Heme Oxygenase 1 (HMOX1)[1][2].

This whitepaper elucidates the formal IUPAC nomenclature of this intermediate, details its self-validating synthetic methodology via Nucleophilic Aromatic Substitution (SNAr), and maps its downstream applications in modulating the Nrf2/Bach1/HMOX1 signaling axis for the treatment of oxidative stress-related pathologies.

Nomenclature and Structural Elucidation

The non-systematic name "3-Methylamino-4-nitro-benzoic acid ethyl ester" is often used in patent literature[1], but it deviates from strict IUPAC conventions. To ensure unambiguous communication across global drug development teams, the formal IUPAC nomenclature must be derived systematically:

-

Parent Structure: The core aromatic ring with the highest-priority functional group (the carboxylic acid) defines the parent. Esterification with ethanol yields the base name ethyl benzoate .

-

Substituent Numbering: The ester carbon attached to the ring is designated as position C1. Numbering proceeds to give the lowest possible locants to the remaining substituents.

-

Substituent Assignment:

-

A nitro group ( −NO2 ) is located at the C4 position.

-

A methylamino group ( −NHCH3 ) is located at the C3 position.

-

-

Alphabetization: "Methylamino" precedes "nitro" alphabetically.

Formal IUPAC Name: Ethyl 3-(methylamino)-4-nitrobenzoate .

Chemical Synthesis & Mechanistic Causality

The synthesis of ethyl 3-(methylamino)-4-nitrobenzoate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, ethyl 3-fluoro-4-nitrobenzoate , possesses a fluorine atom at the C3 position.

Causality of Reagent and Solvent Selection:

-

Leaving Group Activation: Fluorine is an optimal leaving group for SNAr due to its high electronegativity, which drastically lowers the electron density at the C3 carbon, rendering it highly susceptible to nucleophilic attack. Furthermore, the strongly electron-withdrawing nitro group at the ortho position (C4) stabilizes the resulting anionic Meisenheimer complex intermediate.

-

Nucleophile Delivery: Methylamine is introduced as a 2.0 M solution in Tetrahydrofuran (THF)[1]. THF provides a controlled, anhydrous environment for the volatile methylamine gas, ensuring precise stoichiometric delivery.

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the primary reaction solvent[1]. As a polar aprotic solvent, DMF optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophilicity of methylamine and accelerating the formation of the transition state.

Workflow for the SNAr synthesis of ethyl 3-(methylamino)-4-nitrobenzoate.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-purged round-bottom flask with ethyl 3-fluoro-4-nitrobenzoate (3.0 g) dissolved in anhydrous DMF (15 mL)[1].

-

Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add a 2.0 M solution of methylamine in THF (15 mL)[1] over 15 minutes to control the exothermic nature of the substitution.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) for 4 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of water/acetonitrile, and analyze via LC-MS or TLC (Hexane:Ethyl Acetate 3:1). The protocol is validated to proceed to workup only when the starting material peak ( [M+H]+≈214 ) is completely depleted, and the product peak ( [M+H]+≈225 ) is dominant.

-

Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The product will precipitate.

-

Isolation: Filter the resulting bright yellow solid via vacuum filtration, wash with cold water (3 x 20 mL) to remove residual DMF, and dry under high vacuum at 45°C to afford ethyl 3-(methylamino)-4-nitrobenzoate (approx. 2.8 g yield)[1].

Pharmacological Application: The Nrf2/Bach1/HMOX1 Axis

The synthesized ethyl 3-(methylamino)-4-nitrobenzoate is subsequently reduced to ethyl 4-amino-3-(methylamino)benzoate[1]. This diamine is a crucial precursor for ring-closure reactions that yield substituted fused imidazole derivatives [1].

In drug development, these fused imidazoles are highly sought after as non-electrophilic small molecule inhibitors of Bach1[2][3].

Mechanistic Pathway: Under basal conditions, the transcription factor Bach1 heterodimerizes with small MAF proteins and binds to the Antioxidant Response Element (ARE) in the DNA, actively repressing the transcription of cytoprotective genes like HMOX1[3]. When a fused imidazole derivative (derived from our target compound) inhibits Bach1, it forces Bach1 to exit the nucleus. This de-repression allows the transcription factor Nrf2 to bind to the ARE[2][3]. The resulting transcriptional activation of HMOX1 leads to the enzymatic degradation of pro-oxidant heme into carbon monoxide (CO), ferrous ions ( Fe2+ ), and biliverdin[4]. These metabolites exert profound anti-inflammatory and cytoprotective effects, offering therapeutic avenues for chronic oxidative stress disorders, including Parkinson's disease, cardiovascular disease, and multiple sclerosis[1][3].

Bach1 inhibition and Nrf2-mediated HMOX1 transcriptional activation pathway.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the target compound and its immediate precursor, aiding in analytical verification and mass balance calculations during scale-up.

| Parameter | Ethyl 3-fluoro-4-nitrobenzoate (Precursor) | Ethyl 3-(methylamino)-4-nitrobenzoate (Target) |

| CAS Number | 914347-91-4[5] | 1325724-30-8 |

| Molecular Formula | C9H8FNO4 [6] | C10H12N2O4 |

| Molecular Weight | 213.16 g/mol [7] | 224.22 g/mol |

| Reaction Role | Electrophile (Substrate) | Product (Intermediate) |

| Downstream Utility | SNAr Substrate | Precursor to Fused Imidazoles[1] |

References

- Title: US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof Source: Google Patents URL

- Title: Ethl-4-nitrobenzoate | Sigma-Aldrich Source: Sigma-Aldrich URL

- Source: PMC (NIH)

- Title: Harnessing the Therapeutic Potential of the Nrf2/Bach1 Signaling Pathway in Parkinson's Disease Source: MDPI URL

Sources

- 1. US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 2. Emerging small molecule inhibitors of Bach1 as therapeutic agents: rationale, recent advances, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing the Therapeutic Potential of the Nrf2/Bach1 Signaling Pathway in Parkinson’s Disease | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Combi-Blocks [combi-blocks.com]

- 6. CAS Database (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID ,150407-69-5,3,5-DIBROMO-4-FLUOROANILINE ,1003709-35-0,Prostratin, PKC activator,60857-08-1,O-(4-NITROBENZYL)-N,N'-DIISOPROPYLISOUREA,2978-11-2, [amp.chemicalbook.com]

- 7. synchem-formosa.com [synchem-formosa.com]

role of 3-Methylamino-4-nitro-benzoic acid ethyl ester in organic synthesis

Title : The Strategic Role of 3-Methylamino-4-nitro-benzoic Acid Ethyl Ester in Advanced Organic Synthesis and Drug Discovery

Abstract 3-Methylamino-4-nitro-benzoic acid ethyl ester is a highly versatile, polyfunctional aromatic building block critical to modern organic synthesis and pharmaceutical development. Featuring a reducible nitro group, a secondary amine, and a functionalizable ester moiety, it serves as an ideal precursor for complex fused nitrogen heterocycles, particularly 1-methyl-1H-benzo[d]imidazoles. This technical guide explores the mechanistic rationale, synthetic workflows, and pharmacological applications of this essential intermediate.

Structural and Mechanistic Rationale

The synthetic utility of 3-methylamino-4-nitro-benzoic acid ethyl ester stems from its precise substitution pattern. The ortho-relationship between the nitro and methylamino groups primes the molecule for the generation of an ortho-diamine, a mandatory motif for the cyclocondensation into benzimidazoles and quinoxalines. The ethyl ester at the para position provides a robust protecting group during early-stage synthesis, which can later be saponified and coupled with various amines to elaborate the pharmacophore[1].

Nucleophilic Aromatic Substitution (SNAr) The compound is typically synthesized via an SNAr reaction between 3-fluoro-4-nitro-benzoic acid ethyl ester and methylamine[1]. The strong electron-withdrawing nature of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic activation, combined with the high electronegativity of the fluorine atom, stabilizes the anionic Meisenheimer intermediate, making the ortho-position highly susceptible to nucleophilic attack.

Synthetic workflow from fluorinated precursor to benzimidazole scaffold.

Downstream Applications: Benzimidazole Scaffolds and HMOX1 Induction

Once synthesized, 3-methylamino-4-nitro-benzoic acid ethyl ester is subjected to catalytic hydrogenation to yield 4-amino-3-methylamino-benzoic acid ethyl ester[2]. This diamine is a privileged intermediate in drug discovery. For instance, cyclocondensation of this diamine yields substituted fused imidazole derivatives that act as potent inducers of Heme Oxygenase-1 (HMOX1)[1].

HMOX1 is a critical enzyme in the cellular antioxidant defense system. By inducing HMOX1 expression, these benzimidazole derivatives mitigate oxidative stress, offering therapeutic potential for cardiovascular diseases, neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases), and chronic obstructive pulmonary disease (COPD)[1].

Mechanism of HMOX1 induction by benzimidazole derivatives.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and reproducibility in the synthesis of the target compound and its downstream diamine.

Protocol A: SNAr Synthesis of 3-Methylamino-4-nitro-benzoic acid ethyl ester Objective: Regioselective substitution of the ortho-fluoro group. Causality & Logic: Utilizing a mixture of THF and DMF optimizes the reaction. DMF acts as a polar aprotic solvent that accelerates the SNAr by leaving the methylamine nucleophile unsolvated (naked), while THF helps solubilize the gaseous methylamine[1]. Procedure:

-

Preparation : Dissolve 3.0 g of 3-fluoro-4-nitro-benzoic acid ethyl ester in 15 mL of anhydrous DMF in a round-bottom flask[1].

-

Nucleophilic Addition : Cool the solution to 0 °C using an ice bath. Dropwise, add 15 mL of a 2.0 M solution of methylamine in THF[1]. Reasoning: The exothermic nature of the SNAr reaction requires thermal control to prevent transesterification or degradation.

-

Reaction : Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:3).

-

Isolation : Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Reasoning: The product is highly hydrophobic and will precipitate out of the aqueous DMF mixture, allowing for isolation without the need for liquid-liquid extraction.

-

Purification : Filter the resulting yellow precipitate under vacuum, wash with cold water, and dry overnight under high vacuum to yield 2.8 g of the title compound[1].

Protocol B: Catalytic Hydrogenation to 4-Amino-3-methylamino-benzoic acid ethyl ester Objective: Chemoselective reduction of the nitro group to a primary amine. Causality & Logic: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent ester hydrolysis and avoid challenging metal-salt workups[2],[3]. Procedure:

-

Preparation : Dissolve 2.8 g of 3-methylamino-4-nitro-benzoic acid ethyl ester in 50 mL of anhydrous methanol[2].

-

Catalyst Addition : Under a strict nitrogen atmosphere, carefully add 0.28 g of 10% Pd/C catalyst[2]. Reasoning: Pd/C is pyrophoric in the presence of methanol vapors and oxygen; nitrogen blanketing is a critical safety and validation step.

-

Hydrogenation : Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or 60 psi in a Parr shaker) at room temperature for 5 hours[2].

-

Filtration : Upon reaction completion (indicated by the cessation of hydrogen uptake), filter the mixture through a tightly packed pad of Celite[2]. Reasoning: Celite effectively traps the finely divided palladium, preventing it from passing through the filter and contaminating the product.

-

Concentration : Concentrate the filtrate under reduced vacuum to afford the diamine (approx. 2.1 g) as a light brown powder[2],[1].

Quantitative Data and Analytical Characterization

The table below summarizes the expected quantitative outcomes and analytical benchmarks for validating the success of the synthetic workflows[2],[1].

| Compound | Reaction Type | Expected Yield | Purity (HPLC) | Key ¹H-NMR Shifts (δ, ppm) | MS (m/z) |

| 3-Methylamino-4-nitro-benzoic acid ethyl ester | SNAr | 88 - 93% | >98% | 8.15 (d, 1H), 7.42 (s, 1H), 4.35 (q, 2H), 2.98 (d, 3H) | 225.1[M+H]⁺ |

| 4-Amino-3-methylamino-benzoic acid ethyl ester | Catalytic Hydrogenation | 82 - 88% | >95% | 7.23 (dd, 1H), 6.39 (d, 1H), 4.66 (s, 2H), 2.77 (d, 3H) | 195.1 [M+H]⁺ |

| 1-Methyl-1H-benzo[d]imidazole-5-carboxylate | Cyclocondensation | 65 - 75% | >95% | 8.25 (s, 1H), 7.80 (d, 1H), 4.30 (q, 2H), 3.85 (s, 3H) | Varies |

Note: NMR shifts are representative and recorded in DMSO-d6 or CDCl3. The presence of the ester quartet (~4.3 ppm) and triplet (~1.3 ppm) must remain intact throughout the transformations.

References

- US Patent 8,759,535 B2: Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof. Google Patents.

- WO 2013/150545 A2: Process for the preparation of benzimidazole derivatives. WIPO (PCT).

Sources

- 1. US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Therapeutic Harnessing of 3-Methylamino-4-nitro-benzoic Acid Ethyl Ester Derivatives: Synthesis, Bach1 Inhibition, and HMOX1 Induction

Executive Summary

The development of targeted therapeutics for chronic oxidative stress and neuroinflammation requires highly specific molecular interventions. The compound 3-Methylamino-4-nitro-benzoic acid ethyl ester serves as a critical synthetic scaffold in medicinal chemistry. Through targeted reduction and cyclization, this precursor is transformed into substituted fused imidazole derivatives (benzimidazoles). These derivatives exhibit profound biological activity as non-electrophilic inhibitors of the transcriptional repressor Bach1, leading to the potent induction of Heme Oxygenase-1 (HMOX1). This whitepaper details the chemical causality behind this scaffold, the mechanistic biology of the Nrf2/Bach1/HMOX1 axis, and the self-validating experimental protocols required for drug development.

Chemical Rationale: The Ortho-Diamine Precursor Strategy

The architectural significance of 3-Methylamino-4-nitro-benzoic acid ethyl ester lies in its substitution pattern. The presence of the methylamino and nitro groups in adjacent (ortho) positions on the benzene ring makes this molecule an ideal pharmacophore precursor.

Catalytic reduction of the nitro group yields an N-methyl-substituted ortho-diamine (4-amino-3-methylamino-benzoic acid ethyl ester)[1]. In heterocyclic chemistry, ortho-diamines are the obligate intermediates for the construction of fused imidazole (benzimidazole) ring systems. Furthermore, the ethyl ester moiety acts as a versatile synthetic handle; it can be saponified and subjected to amide coupling to append flexible, lipophilic "tails." These tails are structurally critical for the molecule's ability to dock into the target protein and inhibit its function. The resulting substituted fused imidazole derivatives have been heavily patented and identified as potent modulators of oxidative stress pathways[1].

Mechanistic Biology: The Nrf2/Bach1/HMOX1 Axis

Cellular defense against reactive oxygen species (ROS) is primarily governed by the Antioxidant Response Element (ARE) located in the promoter regions of cytoprotective genes. The regulation of ARE is a delicate balance between activation and repression:

-

The Activator (Nrf2): Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm and degraded by the Keap1 complex.

-

The Repressor (Bach1): The transcriptional repressor Bach1 occupies ARE sites in the nucleus, actively suppressing the expression of phase II enzymes like HMOX1[2].

Fused imidazole derivatives synthesized from our core scaffold act as non-electrophilic Bach1 inhibitors [3]. By binding directly to Bach1, these molecules induce its nuclear export or prevent its heterodimerization with Maf proteins, effectively de-repressing the ARE. Concurrently, oxidative stress or specific Nrf2 activators disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. The synergistic de-repression of Bach1 and activation of Nrf2 leads to robust transcription of HMOX1[4].

HMOX1 is the rate-limiting enzyme in heme catabolism, degrading pro-oxidant free heme into biliverdin (subsequently reduced to bilirubin), carbon monoxide (CO), and free iron[2]. Both bilirubin and CO possess profound antioxidant and anti-inflammatory properties, neutralizing ROS and protecting vulnerable cellular machinery.

Fig 1. Mechanism of fused imidazole derivatives modulating the Nrf2/Bach1/HMOX1 axis.

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure reproducibility and scientific rigor, the following protocols detail the chemical transformation of the ester and the subsequent orthogonal biological validation.

Chemical Synthesis Workflow

Step 1: Catalytic Reduction. Dissolve 3-Methylamino-4-nitro-benzoic acid ethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Dimethylformamide (DMF). Add 10% Pd/C catalyst (by weight). Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor via TLC until the nitro precursor is fully consumed. Filter the mixture through a pad of Celite to remove the palladium catalyst, yielding 4-amino-3-methylamino-benzoic acid ethyl ester[1].

Step 2: Imidazole Cyclization. React the purified ortho-diamine with an orthoester (e.g., triethyl orthoformate) or 1,1'-carbonyldiimidazole (CDI) under acidic catalysis. Reflux the mixture to drive the dehydration and close the imidazole ring, forming the rigid benzimidazole core.

Step 3: Tail Functionalization. Saponify the ethyl ester using Lithium Hydroxide (LiOH) in aqueous THF to yield the corresponding carboxylic acid. Perform an amide coupling using HATU and DIPEA with a functionalized aliphatic or aromatic amine to generate the final Bach1-inhibiting drug lead.

Fig 2. Synthetic workflow from the ethyl ester intermediate to biological evaluation.

Biological Evaluation: HMOX1 Induction Assay

A robust, self-validating screening cascade is imperative to distinguish true HMOX1 inducers from cytotoxic false positives, as cellular stress and apoptosis inherently trigger ARE pathways[2].

-

Cell Culture: Seed human fibroblasts (e.g., NHLF) or a stable Neh2-luciferase reporter cell line in 96-well opaque plates at 1×104 cells/well.

-

Compound Treatment: Treat cells with serial dilutions of the fused imidazole derivatives (0.1 µM to 10 µM) in DMSO. Ensure the final DMSO concentration remains strictly below 0.1% to prevent solvent toxicity. Include Hemin (10 µM) as a positive control and DMSO as a vehicle negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Orthogonal Multiplexed Readout:

-

Viability Counter-Screen: Add CellTiter-Glo reagent to assess intracellular ATP levels (a direct proxy for cell viability). Compounds causing >20% toxicity at their effective doses must be flagged as false positives.

-

Efficacy Readout: Lyse the cells and quantify HMOX1 protein levels via ELISA, or measure luminescence for reporter lines.

-

-

Data Analysis: Calculate the EC50 for HMOX1 induction relative to the vehicle control, ensuring the EC50 concentration falls well below the cytotoxic threshold.

Quantitative Data Presentation

The following table summarizes the representative biological activity profile of the derivatives originating from the 3-Methylamino-4-nitro-benzoic acid ethyl ester scaffold, demonstrating the translation from chemical precursor to biological effector.

| Compound Stage | Chemical Entity | Biological Target / Role | Quantitative Outcome / Activity | Reference |

| Intermediate | 3-Methylamino-4-nitro-benzoic acid ethyl ester | Synthetic Precursor | >85% yield of ortho-diamine upon reduction | [1] |

| Final Drug Lead | Substituted Fused Imidazoles (e.g., HPPE) | Bach1 Transcriptional Repressor | IC50 < 1 µM (Inhibition of Bach1-MARE binding) | [3] |

| Final Drug Lead | Substituted Fused Imidazoles | HMOX1 Gene Expression | 3- to 5-fold induction of HMOX1 mRNA/Protein | [2] |

| Final Drug Lead | Substituted Fused Imidazoles | Intracellular ROS | Significant reduction in oxidative stress markers | [4] |

Therapeutic Applications & Future Directions

The targeted induction of HMOX1 via Bach1 inhibition represents a paradigm shift in treating chronic oxidative stress. Historically, Nrf2 activation was achieved using electrophilic compounds (e.g., dimethyl fumarate), which covalently modify off-target cysteines across the proteome, leading to undesirable side effects[4].

In contrast, non-electrophilic fused imidazoles derived from 3-Methylamino-4-nitro-benzoic acid ethyl ester offer a safer, highly specific mechanism of action. By selectively antagonizing Bach1, these derivatives are currently being evaluated for neurodegenerative disorders such as Parkinson's Disease and Alzheimer's Disease, where they have shown promise in protecting dopaminergic neurons from oxidative damage and neuroinflammation[5]. Future drug development campaigns will focus on optimizing the pharmacokinetic properties of the benzimidazole tail moieties to enhance blood-brain barrier penetrance and maximize central nervous system efficacy.

References

- Source: Google Patents (US8759535B2)

-

Title: Emerging small molecule inhibitors of Bach1 as therapeutic agents: rationale, recent advances, and future perspectives Source: BioEssays / PubMed Central (PMC10620025) URL: [Link]

-

Title: Harnessing the Therapeutic Potential of the Nrf2/Bach1 Signaling Pathway in Parkinson's Disease Source: Antioxidants (MDPI) URL: [Link]

Sources

- 1. US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 2. US8759535B2 - Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 3. Emerging small molecule inhibitors of Bach1 as therapeutic agents: rationale, recent advances, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

detailed protocol for Fischer esterification of 3-Methylamino-4-nitro-benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized benzoate esters for benzimidazole derivatives and kinase inhibitor scaffolds.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

The substrate, 3-methylamino-4-nitrobenzoic acid (CAS 214778-10-6)[1], presents a unique synthetic challenge due to its highly functionalized, electronically deactivated aromatic ring. The Fischer-Speier esterification is an equilibrium-driven, acid-catalyzed reaction that relies on the initial protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity[2].

Causality of Reactivity

The para-nitro group exerts a profound electron-withdrawing effect via both resonance and induction. This pulls electron density away from the carboxylate, significantly lowering its pKa (estimated at ~3.58 based on analogous amino-nitrobenzoic acids)[3]. Consequently, the carbonyl oxygen is less basic and thermodynamically harder to protonate, creating a high activation energy barrier.

Simultaneously, the meta-methylamino group is a basic secondary amine. In the presence of an acid catalyst, it immediately protonates to form a methylammonium cation. This acid-base reaction consumes one equivalent of the catalyst and introduces a second strongly electron-withdrawing group to the aromatic system, further deactivating the ring against protonation[4].

Protocol Design Choices

To overcome these kinetic and thermodynamic barriers, this protocol utilizes a significant stoichiometric excess of concentrated sulfuric acid ( ≥ 2.0 equivalents) rather than a standard catalytic amount. The first equivalent neutralizes the basic amine, while the remaining acid drives the carbonyl activation. A massive excess of anhydrous methanol (20 volumes) is employed as both the solvent and nucleophile to push the equilibrium toward the ester product via Le Chatelier's principle, counteracting the water generated during the reaction[2].

Materials and Reagents

Table 1: Reagent stoichiometry and specifications for a 10.0 g scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Methylamino-4-nitrobenzoic acid | 196.16 | 1.0 eq | 10.0 g (51.0 mmol) | Limiting Substrate |

| Anhydrous Methanol | 32.04 | Excess (20 vol) | 100 mL | Solvent & Nucleophile |

| Concentrated H₂SO₄ (98%) | 98.08 | 2.0 eq | 5.5 mL (~102 mmol) | Catalyst & Protonator |

| Saturated NaHCO₃ (aq) | 84.01 | As needed | ~100 mL | Quenching / Neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 75 mL | Extraction Solvent |

| Anhydrous Na₂SO₄ | 142.04 | - | As needed | Drying Agent |

Step-by-Step Experimental Protocol

Step 1: Acid-Catalyzed Activation

-

Setup : Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser connected to a dry nitrogen line.

-

Suspension : Add 3-methylamino-4-nitrobenzoic acid (10.0 g) and anhydrous methanol (100 mL) to the flask. The substrate will remain partially insoluble.

-

Temperature Control : Cool the suspension to 0 °C using an ice-water bath.

-

Causality: Cooling prevents the exothermic protonation of the amine and the heat of mixing for H₂SO₄/MeOH from causing localized boiling or side reactions.

-

-

Acid Addition : Slowly add concentrated H₂SO₄ (5.5 mL) dropwise over 10 minutes.

-

Self-Validation: The suspension should gradually clarify into a homogenous solution as the soluble methylammonium sulfate salt forms.

-

Step 2: Reflux and Esterification

-

Heating : Remove the ice bath and heat the reaction mixture to a gentle reflux (65–70 °C) using an oil bath or heating mantle.

-

Incubation : Maintain reflux for 12–16 hours under continuous stirring.

-

Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1, v/v). The product ester will elute higher ( Rf ~0.6) than the highly polar, baseline-retained zwitterionic starting material ( Rf ~0.1).

Step 3: Solvent Removal and Quenching

-

Cooling : Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

-

Concentration : Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the methanol.

-

Caution: Do not evaporate to dryness to avoid over-concentrating the sulfuric acid, which can degrade the product.

-

-

Quenching : Pour the concentrated acidic residue into a beaker containing 100 mL of crushed ice and water.

Step 4: Neutralization and Extraction

-

Neutralization : Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches exactly 7.5–8.0 (verify with pH paper).

-

Causality: This critical step neutralizes the excess H₂SO₄ and deprotonates the methylammonium salt back to the free secondary amine, rendering the product insoluble in water and soluble in organic solvents. Over-basification (pH > 9) risks saponification of the ester.

-

-

Extraction : Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 75 mL).

-

Washing & Drying : Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data & Reaction Metrics

Table 2: Expected reaction metrics and analytical checkpoints.

| Metric | Expected Value | Notes |

| Reaction Time | 12 - 16 hours | Highly dependent on reflux efficiency. |

| TLC Rf (Product) | ~0.60 | Hexane:EtOAc (1:1), visualized by UV (254 nm). |

| TLC Rf (Substrate) | ~0.10 | Hexane:EtOAc (1:1), highly polar due to zwitterion. |

| Optimal Quench pH | 7.5 - 8.0 | Crucial for free-base recovery without hydrolysis. |

| Expected Yield | 85 - 92% | Based on theoretical yield of 10.7 g. |

| Appearance | Yellow/Orange Solid | Color arises from the conjugated nitro-aromatic system. |

Reaction Workflow Visualization

Fig 1: Workflow for the Fischer esterification of 3-methylamino-4-nitrobenzoic acid.

References

-

Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI (Catalysts / J. Chem. Educ.) URL: [Link]

Sources

Application Note: Chemoselective Catalytic Reduction of Nitro Compounds in the Presence of Ester Groups

Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & The Chemoselectivity Challenge

The reduction of nitroarenes to corresponding anilines is a cornerstone of pharmaceutical and fine chemical synthesis. However, the presence of an ester group introduces a significant chemoselectivity challenge. Harsh hydrogenation conditions or traditional metal/acid reductions often lead to ester hydrolysis, transesterification, or over-reduction.

According to the Haber mechanism , the reduction of a nitro group proceeds via sequential electron and proton transfers, passing through nitroso and hydroxylamine intermediates before yielding the final aniline. Esters are highly susceptible to nucleophilic attack and pH extremes. In traditional Béchamp reductions (Fe/HCl), the low pH catalyzes ester hydrolysis. Conversely, sulfide-based reductions operate under highly basic conditions, which also cleave esters. Even standard catalytic hydrogenation (Pd/C with H 2 ) in alcoholic solvents can induce transesterification.

To achieve chemoselectivity, the catalytic system must rapidly donate hydride species or electrons to the highly polarized N–O bonds without coordinating to or activating the C=O π -system of the ester.

Fig 1: Haber mechanism pathway highlighting the chemoselective reduction of ester-substituted nitroarenes.

Strategic Workflow for Protocol Selection

Selecting the appropriate protocol depends on the scale, environmental constraints, and available equipment. The workflow below outlines three state-of-the-art approaches: an earth-abundant homogeneous system, an aqueous micellar system, and a heterogeneous transfer hydrogenation system.

Fig 2: Strategic decision matrix for selecting the optimal chemoselective reduction protocol.

Quantitative Data & Catalyst Comparison

The following table summarizes the performance of the three validated protocols for ester-substituted nitroarenes, allowing for rapid comparison of operational parameters.

| Methodology | Catalyst / Reagents | Conditions | Typical Yield | Ester Tolerance | Key Advantage |

| Earth-Abundant | NaBH

4

| THF/Water, 15–28 °C, 12 h | 85–96% | Excellent | Fast, scalable, utilizes inexpensive reagents. |

| Aqueous Micellar | Zn dust + TPGS-750-M | Water (pH ~6), RT, 4 h | >90% | Excellent | Green chemistry, avoids organic solvents, mild pH. |

| Transfer Hydrog. | Co 3 O 4 -NGr@C + Formic Acid | Ethanol, 110 °C, 8 h | >95% | Very Good | Heterogeneous, easy catalyst recovery, no H 2 gas. |

Experimental Protocols & Causality

Protocol A: NaBH 4 -FeCl 2 Mediated Reduction

This protocol leverages the in situ generation of active iron hydride species, which exhibit a strong kinetic preference for highly polarized nitro groups over esters .

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the ester-substituted nitroarene (3.8 mmol) in dry THF (10 mL).

-

Catalyst Addition: Add anhydrous FeCl 2 (3.8 mmol) at room temperature.

-

Causality: FeCl 2 acts as the precatalyst. Using anhydrous conditions initially prevents the premature decomposition of the hydride source before the active iron complex can form.

-

-

Reduction: Slowly add NaBH 4 (9.5 mmol) in portions.

-

Self-Validation: The reaction mixture will darken, indicating the formation of the active iron species. Monitor the internal temperature; maintain it between 15–28 °C using a water bath to prevent thermal degradation or unwanted ester reduction.

-

-

Quenching & Isolation: After 12 hours (or upon complete consumption of starting material via TLC), carefully quench with water (20 mL) to destroy excess NaBH 4 . Extract the resulting aniline with CH 2 Cl 2 (3 × 20 mL).

Protocol B: Aqueous Micellar Reduction

This green protocol uses nanomicelles to protect the ester from bulk water hydrolysis while facilitating rapid reduction .

-

Micelle Formation: Prepare a 2 wt % solution of the designer surfactant TPGS-750-M in HPLC-grade water.

-

Causality: The surfactant forms nanomicelles that encapsulate the hydrophobic nitroarene, creating a localized non-aqueous reaction pocket that physically shields the ester from hydrolysis.

-

-

Reaction Setup: Add the nitroarene (0.5 M concentration) to the micellar solution, followed by NH 4 Cl (1.2 equiv).

-

Causality: NH 4 Cl acts as a mild proton donor, buffering the pH to ~6.0. Stronger acids would breach the micelle's protective effect and hydrolyze the ester.

-

-

Reduction: Add fresh zinc dust (5 equiv) and stir vigorously at room temperature for 4 hours.

-

Self-Validation: Monitor by TLC. If the reaction stalls, ensure stirring is sufficient to maintain the suspension of the dense zinc dust. Do not add base to accelerate the reaction.

-

-

Extraction: Extract the product directly from the aqueous layer using a minimal amount of ethyl acetate. The aqueous surfactant layer can be recycled for subsequent batches.

Protocol C: Transfer Hydrogenation using Cobalt Nanocatalysts

This method uses formic acid as a hydrogen donor with a highly selective cobalt oxide catalyst embedded in nitrogen-doped graphene .

-

Setup: Combine the nitroarene (1.0 mmol), Co 3 O 4 -NGr@C catalyst (30 mg), and formic acid (5 equiv) in ethanol (5 mL) within a pressure tube.

-

Reduction: Seal the tube and heat to 110 °C for 8 hours.

-

Causality: The nitrogen-doped carbon support selectively adsorbs the highly polarized nitro group, directing it to the cobalt active sites while sterically and electronically repelling the ester carbonyl. Formic acid decomposes to provide a steady, mild stream of hydrogen equivalents.

-

-

Isolation: Cool to room temperature and remove the heterogeneous catalyst via centrifugation or magnetic decantation.

-

Self-Validation: The recovered catalyst should be washed with ethanol and dried; it can be reused up to 5 times without a drop in chemoselectivity.

-

Troubleshooting & Quality Control

-

Incomplete Reduction (Hydroxylamine Accumulation): If TLC shows a persistent intermediate spot between the starting material and the baseline amine, it is likely the hydroxylamine intermediate. In Protocol A, this indicates insufficient NaBH 4 . Add an additional 0.5 equiv of NaBH 4 and stir for 1 hour.

-

Ester Cleavage Detected: If 1 H NMR shows the loss of the ester alkyl group (e.g., disappearance of the singlet at ~3.8 ppm for methyl esters) or the presence of a carboxylic acid -OH peak, the pH of the reaction drifted too far. In Protocol B, ensure the NH 4 Cl buffer is accurately measured. In Protocol A, ensure the quench is done with neutral water, not NaOH.

-

TLC Visualization: Avoid highly basic stains (like KMnO 4 ) which might degrade sensitive products on the silica plate; use UV light (254 nm) or ninhydrin stain (heat required) to clearly visualize the resulting primary aniline.

References

-

Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: Organic Letters (ACS) / PubMed Central URL:[Link]

-

Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts Source: Green Chemistry (RSC) URL:[Link]

-

Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS) URL:[Link]

Troubleshooting & Optimization

improving the yield of 3-Methylamino-4-nitro-benzoic acid ethyl ester synthesis

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(methylamino)-4-nitrobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of ethyl 3-(methylamino)-4-nitrobenzoate. This critical intermediate is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction. Here, we dissect the mechanistic causality behind common experimental failures, provide a self-validating protocol, and offer a diagnostic FAQ to ensure high-yield, reproducible results.

Section 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on the S_NAr mechanism, where methylamine attacks an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro group ortho or para to the leaving group is mandatory, as it stabilizes the negatively charged intermediate known as the Meisenheimer complex[1].

S_NAr addition-elimination mechanism forming the Meisenheimer complex.

Section 2: Diagnostic FAQ & Troubleshooting Guide

Q1: My LC-MS shows a large peak corresponding to M-28 (loss of the ethyl group). Why is my yield of the ethyl ester so low? Expert Answer: You are observing ester hydrolysis, yielding 3-(methylamino)-4-nitrobenzoic acid. This is a classic side reaction when aqueous methylamine (e.g., 40% w/w in water) is used. The water introduces hydroxide ions (or acts as a nucleophile itself under basic conditions), which readily hydrolyze the ethyl ester. Solution: Switch to an anhydrous amine source, such as a 2.0 M solution of methylamine in THF or absolute ethanol[2].

Q2: I am using ethyl 3-chloro-4-nitrobenzoate, but the reaction stalls at 40% conversion even after 24 hours. Should I increase the temperature? Expert Answer: Increasing the temperature will likely promote side reactions (like transamidation) rather than cleanly driving the S_NAr. In S_NAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond[3]. Fluorine is vastly superior to chlorine as a leaving group here because its strong inductive electron-withdrawing effect significantly lowers the activation energy required to form the Meisenheimer complex[3][4]. Solution: Substitute your starting material with ethyl 3-fluoro-4-nitrobenzoate. The fluoro-analogue reacts quantitatively at room temperature.

Q3: I switched to the fluoro-arene and anhydrous methylamine, but I now see a byproduct with a mass of 195 m/z instead of the expected 224 m/z. What is happening? Expert Answer: A mass of 195 m/z corresponds to the transamidation byproduct: 3-(methylamino)-4-nitro-N-methylbenzamide. Aliphatic amines are excellent nucleophiles for acyl substitution. If you use a large excess of methylamine and apply heat, the amine will attack the ester carbonyl, displacing ethanol. Solution: Strictly control the stoichiometry (use exactly 2.0 to 2.2 equivalents of methylamine—one to react, one to scavenge the liberated HF) and maintain the reaction at strictly ambient temperature (20–25 °C).

Diagnostic logic tree for troubleshooting S_NAr synthesis impurities.

Section 3: Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and isolated yield, demonstrating why the optimized protocol is necessary.

| Substrate | Methylamine Source | Solvent | Temp (°C) | Primary Observed Issue | Isolated Yield (%) |

| Ethyl 3-chloro-4-nitrobenzoate | 40% Aq. Solution | EtOH | 80 | Incomplete Rxn & Hydrolysis | 42% |

| Ethyl 3-fluoro-4-nitrobenzoate | 40% Aq. Solution | EtOH | 25 | Ester Hydrolysis (Acid Byproduct) | 61% |

| Ethyl 3-fluoro-4-nitrobenzoate | 2.0 M in THF | THF | 60 | Transamidation (Amide Byproduct) | 74% |

| Ethyl 3-fluoro-4-nitrobenzoate | 2.0 M in THF | THF / DMF | 25 | None (Optimized) | >95% |

Section 4: Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions and the highly reactive fluoro-substrate to ensure near-quantitative conversion without thermal degradation[2].

Materials:

-

Ethyl 3-fluoro-4-nitrobenzoate (1.0 eq)

-

Methylamine (2.0 M solution in THF) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or THF

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-fluoro-4-nitrobenzoate (e.g., 3.0 g, 14.1 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Self-validation check: The solution should be clear and pale yellow.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 2.0 M methylamine solution in THF (15.5 mL, 31.0 mmol) dropwise over 10 minutes. Note: 2.2 equivalents are used—one equivalent acts as the nucleophile, and the excess acts as a base to scavenge the liberated hydrofluoric acid, preventing reaction stalling.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Self-validation check: The starting material (R_f ~ 0.6) should completely disappear, replaced by a bright yellow product spot (R_f ~ 0.4).

-

Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. A bright yellow precipitate will immediately form. Stir for 15 minutes to ensure complete precipitation.

-

Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove residual DMF and amine salts.

-

Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford ethyl 3-(methylamino)-4-nitrobenzoate as a vivid yellow solid.

References

- Substituted fused imidazole derivatives, pharmaceutical compositions, and methods of use thereof. Google Patents (US8759535B2).

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. URL:[Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL:[Link]

Sources

troubleshooting incomplete esterification of 3-Methylamino-4-nitro-benzoic acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding esterifications of highly deactivated, multifunctional aromatic systems.

3-Methylamino-4-nitro-benzoic acid presents a unique "perfect storm" of synthetic challenges: a strongly electron-withdrawing nitro group, a secondary amine capable of zwitterion formation, and competing nucleophilic pathways. This guide deconstructs the causality behind common experimental failures and provides self-validating, step-by-step protocols to ensure complete conversion.

Mechanistic Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to diagnose why your specific synthetic route is failing. The flowchart below maps the logical troubleshooting pathways based on the method attempted.

Diagnostic workflow for troubleshooting 3-Methylamino-4-nitro-benzoic acid esterification.

Troubleshooting Guides & FAQs

Q1: I attempted a standard Fischer esterification (Methanol/H₂SO₄ reflux), but my conversion stalled at 20% even after 48 hours. Why is this happening? A1: The failure is rooted in severe electronic deactivation. The Fischer esterification relies on the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon[1]. However, the 4-nitro group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, which destabilizes this protonated intermediate. Furthermore, the strongly acidic conditions protonate the 3-methylamino group, converting it into an ammonium ion (-NH₂⁺CH₃). This introduces a second, highly deactivating EWG to the ring. The combined effect makes the carbonyl carbon exceptionally unreactive toward weak nucleophiles like methanol. To bypass this, you must use a more reactive electrophilic intermediate, such as an acid chloride[2].

Q2: My starting material won't dissolve in methanol or dichloromethane. How can I get the reaction to proceed? A2: 3-Methylamino-4-nitro-benzoic acid exists largely as a zwitterion in its solid state, leading to high lattice energy and extremely poor solubility in standard organic solvents. When you use the Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) methods in methanol, the generation of anhydrous HCl immediately protonates the amine[3]. This breaks the zwitterionic network, converting the starting material into a highly soluble hydrochloride salt, allowing the reaction to proceed homogeneously.

Q3: I tried using EDC/DMAP to drive the coupling, but I got a complex mixture of products and a low yield of the desired ester. What went wrong? A3: While the 3-methylamino group is sterically hindered and its nucleophilicity is reduced by the ortho-nitro group, it is still a secondary amine. Highly reactive O-acylisourea intermediates generated by carbodiimides (like EDC or DCC) are susceptible to attack by this amine, leading to intermolecular self-condensation (forming amides or oligomers). To prevent this, the amine must be masked. The SOCl₂/MeOH method inherently protects the amine in situ by locking it as an unreactive hydrochloride salt during the esterification[4].

Q4: How do I isolate the free base of the ester without hydrolyzing it? A4: The product will be generated as the methyl ester hydrochloride salt. Because the ester is adjacent to an electron-withdrawing nitro group, it is highly susceptible to base-catalyzed hydrolysis. During workup, you must neutralize the salt using a mild, cold aqueous base (like saturated NaHCO₃) rather than NaOH, keeping the pH strictly between 7.0 and 7.5, followed by immediate extraction into an organic solvent like ethyl acetate[5].

Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. The generation of a clear solution acts as a visual confirmation of amine protonation, and the evolution of gas confirms the activation of the reagent.

Protocol A: Thionyl Chloride (SOCl₂) in Methanol (Recommended for Maximum Yield)

Mechanism: SOCl₂ reacts with methanol to form anhydrous HCl and methyl sulfite, or directly forms the acid chloride intermediate. The HCl protects the amine, while the highly reactive acid chloride forces the esterification to completion[2].

-

Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

-

Solvent Cooling: Add 20 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-water bath.

-

Activation: Slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 15 minutes.

-

Self-Validation Check: The reaction is exothermic and will evolve HCl/SO₂ gas. Maintain 0 °C to prevent solvent boiling.

-

-

Substrate Addition: Add 1.0 equivalent (e.g., 5.0 mmol) of 3-Methylamino-4-nitro-benzoic acid in one portion.

-

Reaction: Remove the ice bath. Slowly heat the mixture to 65 °C (reflux) for 12–16 hours.

-

Self-Validation Check: The initial suspension will transition to a clear, homogeneous yellow/orange solution as the hydrochloride salt forms and esterifies.

-

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralization: Suspend the crude hydrochloride salt in 30 mL of ethyl acetate. Cool to 0 °C and carefully add cold saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 7.5.

-

Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the free base methyl ester.

Protocol B: Trimethylchlorosilane (TMSCl) in Methanol (Mild Alternative)

Mechanism: TMSCl reacts with methanol to generate anhydrous HCl in a highly controlled, milder manner than SOCl₂, which is ideal if the substrate is sensitive to chlorination[3].

-

Preparation: In a dry 50 mL flask, suspend 1.0 equivalent of 3-Methylamino-4-nitro-benzoic acid in 15 mL of anhydrous methanol.

-

Reagent Addition: At room temperature, add 3.0 equivalents of Trimethylchlorosilane (TMSCl) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 24 hours. (Alternatively, heat to 50 °C for 8 hours to accelerate).

-

Workup: Evaporate the volatiles under reduced pressure. The resulting solid is the pure methyl ester hydrochloride salt, which can be neutralized using the same procedure described in Protocol A, Step 7.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of various esterification methods based on analogous amino-nitrobenzoic acid derivatives[1][2][3].

| Esterification Method | Reagents / Catalyst | Temp (°C) | Time (h) | Amine Protection | Expected Yield | Primary Limitation |

| Fischer | MeOH, conc. H₂SO₄ | 65 (Reflux) | 48+ | Protonation (H₂SO₄) | < 25% | Severe electronic deactivation; equilibrium limits conversion. |

| Carbodiimide Coupling | MeOH, EDC, DMAP | 25 | 12 | None | < 40% | Competing N-acylation; difficult purification. |

| Acid Chloride (Protocol A) | MeOH, SOCl₂ | 65 (Reflux) | 12–16 | Protonation (HCl) | 85–95% | Generates corrosive SO₂/HCl gas. |

| In Situ HCl (Protocol B) | MeOH, TMSCl | 25–50 | 24 | Protonation (HCl) | 80–90% | Slower reaction time compared to SOCl₂. |

References

-

Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Source: nih.gov. 4

-

An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Source: benchchem.com. 2

-

A Convenient Synthesis of Amino Acid Methyl Esters. Source: mdpi.com. 3

-

Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. Source: benchchem.com.1

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Source: orgsyn.org.5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 4. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

preventing decomposition of 3-Methylamino-4-nitro-benzoic acid ethyl ester during reaction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylamino-4-nitro-benzoic acid ethyl ester. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you prevent the decomposition of this valuable intermediate during your chemical reactions. Our approach is grounded in established scientific principles and field-proven experience to ensure the integrity of your experiments.

Understanding the Instability of 3-Methylamino-4-nitro-benzoic Acid Ethyl Ester

The stability of 3-Methylamino-4-nitro-benzoic acid ethyl ester is a critical factor in its successful application. The molecule's inherent reactivity stems from the electronic interplay between the ortho-positioned methylamino and nitro groups on the aromatic ring, as well as the susceptibility of the ethyl ester to hydrolysis. Understanding these potential degradation pathways is the first step toward effective prevention.

The electron-donating methylamino group and the electron-withdrawing nitro group create a polarized aromatic system.[1][2][3] This electronic arrangement, particularly the proximity of the two groups, can facilitate intramolecular reactions, especially under thermal stress. Studies on similar ortho-nitroaniline derivatives suggest that decomposition can proceed through a cyclic intermediate formed via intramolecular hydrogen bonding between the amino hydrogen and an oxygen atom of the nitro group.[4] This can lead to the loss of a hydroxyl group and subsequent rearrangement or fragmentation.

Furthermore, like all esters, 3-Methylamino-4-nitro-benzoic acid ethyl ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and ethanol. The presence of impurities, exposure to light, and elevated temperatures can all accelerate these degradation processes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 3-Methylamino-4-nitro-benzoic acid ethyl ester is turning dark brown upon heating. What is causing this discoloration?

A1: Darkening or discoloration is a common indicator of thermal decomposition.[5] The ortho-amino and nitro-substituted aromatic ring is susceptible to heat-induced degradation, potentially forming highly colored byproducts. To mitigate this, it is crucial to maintain strict temperature control. Consider lowering the reaction temperature, even if it extends the reaction time. If high temperatures are unavoidable, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can also contribute to color formation.

Q2: I am observing an additional spot on my TLC plate that is more polar than my starting material. What could this be?

A2: A more polar spot often indicates the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-Methylamino-4-nitro-benzoic acid. This can occur if there is residual water in your solvents or if the reaction conditions are acidic or basic. To prevent this, ensure all solvents and reagents are anhydrous. If the reaction is sensitive to acid or base, use a non-protic solvent and consider the use of a non-nucleophilic base if a base is required for the reaction.

Q3: What are the optimal storage conditions for 3-Methylamino-4-nitro-benzoic acid ethyl ester?

A3: Based on the stability of similar aromatic nitro compounds, it is recommended to store 3-Methylamino-4-nitro-benzoic acid ethyl ester in a cool, dark, and dry place. Exposure to light should be minimized, as nitroaromatic compounds can be susceptible to photodegradation. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. Storage under an inert atmosphere is also advisable for long-term stability.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common decomposition issues.

| Symptom | Potential Cause(s) | Recommended Action(s) |

| Dark Reaction Mixture/Product | 1. Thermal decomposition.[5] 2. Oxidative degradation. | 1. Reduce reaction temperature. 2. Minimize reaction time. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar). 4. Purify starting materials to remove potential catalysts for decomposition. |

| Low Yield of Desired Product | 1. Decomposition of starting material or product. 2. Hydrolysis of the ester. | 1. Implement the recommendations for preventing thermal decomposition. 2. Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. 3. If applicable, choose a catalyst that is less likely to promote side reactions. |

| Multiple Spots on TLC/HPLC | 1. Formation of decomposition byproducts. 2. Incomplete reaction. | 1. Analyze the impurity profile using HPLC-MS to identify potential degradation products. 2. Optimize reaction conditions (temperature, time, catalyst) to minimize side reactions. 3. If byproducts are unavoidable, develop a suitable purification strategy (e.g., column chromatography, recrystallization). |

| Inconsistent Reaction Outcomes | 1. Variable quality of starting materials or reagents. 2. Inconsistent reaction setup (e.g., temperature fluctuations, air leaks). | 1. Use highly purified starting materials and reagents. 2. Ensure consistent and accurate control of all reaction parameters. |

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving 3-Methylamino-4-nitro-benzoic Acid Ethyl Ester with Enhanced Stability

This protocol incorporates best practices to minimize decomposition during a typical reaction, such as an N-alkylation or a reduction of the nitro group.

Materials:

-

3-Methylamino-4-nitro-benzoic acid ethyl ester

-

Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

-

Reagents for the specific transformation

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for inert atmosphere techniques

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

-

Reagent Addition: Dissolve the 3-Methylamino-4-nitro-benzoic acid ethyl ester in the anhydrous solvent. If the reaction requires heating, begin stirring and gently heat the solution to the desired temperature under the inert atmosphere.

-

Temperature Control: Use an oil bath with a temperature controller to maintain a stable and accurate reaction temperature. Avoid localized overheating by ensuring efficient stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

-

Work-up: Upon completion, cool the reaction mixture to room temperature before exposing it to air. Perform the aqueous work-up and extraction as quickly as possible to minimize contact time with aqueous acidic or basic solutions.

-

Purification: Purify the crude product promptly using an appropriate method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Forced Degradation Study to Identify Potential Decomposition Products

A forced degradation study is an essential tool for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9][10]

Objective: To identify the major degradation products of 3-Methylamino-4-nitro-benzoic acid ethyl ester under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60 °C and take samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature and take samples at various time points.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ in a 1:1 mixture of acetonitrile and water. Keep at room temperature and take samples at various time points.

-

Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) and take samples at various time points. Also, reflux a solution of the compound in a high-boiling inert solvent.

-

Photodegradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines.[11] Run a control sample in the dark.

Analysis:

Analyze the samples from each stress condition by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the degradation products.[12][13]

Visualization of Key Processes

Decomposition Pathways

Caption: Potential decomposition pathways for 3-Methylamino-4-nitro-benzoic acid ethyl ester.

Troubleshooting Workflow

Sources

- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. library.dphen1.com [library.dphen1.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of polysorbate 80 quality on photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 13. chimia.ch [chimia.ch]

Technical Support Center: Optimizing Reaction Conditions for the Amination of 4-Chloro-3-nitrobenzoic Acid

Welcome to the Technical Support Center for the amination of 4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

The amination of 4-chloro-3-nitrobenzoic acid is a critical step in the synthesis of numerous pharmaceutical intermediates and other valuable organic compounds.[1] The presence of an electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] This guide will primarily focus on the SNAr pathway, while also touching upon alternative methods like the Buchwald-Hartwig amination for broader applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing the amination of 4-chloro-3-nitrobenzoic acid.

Q1: What are the most common aminating agents for this reaction?

The choice of aminating agent is dictated by the desired final product. Common choices include:

-

Aqueous ammonia: Used to introduce a primary amino group (-NH₂).

-

Alkylamines (e.g., methylamine, ethylamine): To introduce a secondary amino group (-NHR).[4]

-

Anilines: For the synthesis of diarylamine derivatives.

The reactivity of the amine is a crucial factor. More nucleophilic amines will generally react more readily.

Q2: What is the optimal solvent for this reaction?

The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. Common solvents include:

-

Water: Often used when aqueous ammonia or aqueous solutions of alkylamines are the aminating agents.[4]

-

Polar aprotic solvents (e.g., DMSO, DMF): These solvents are excellent for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive.

-

Alcohols (e.g., ethanol, methanol): Can be used, but may lead to side reactions like ether formation at high temperatures.

Q3: What are the typical reaction temperatures and times?

Reaction conditions can vary significantly based on the specific amine and solvent used.

-

With highly reactive amines: The reaction may proceed at or slightly above room temperature.

-

With less reactive amines or aqueous ammonia: Elevated temperatures (e.g., 85-170°C) are often required to drive the reaction to completion.[5][6] Reaction times can range from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Q4: Is a catalyst necessary for this reaction?

For a standard SNAr reaction on this activated substrate, a catalyst is often not required. The electron-withdrawing nitro group sufficiently activates the ring for nucleophilic attack.[7] However, for less activated aryl halides or more complex aminations, transition metal catalysis, such as the Buchwald-Hartwig amination, may be necessary.[8][9] This palladium-catalyzed cross-coupling reaction offers a broad scope for forming C-N bonds.[10]

Q5: How can I monitor the progress of the reaction?

The most common methods for monitoring the reaction are:

-

Thin Layer Chromatography (TLC): A quick and effective way to visualize the disappearance of the starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion of the starting material and the formation of the product and any impurities.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the amination of 4-chloro-3-nitrobenzoic acid.

| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |

| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Low reactivity of the aminating agent. 3. Impure starting materials. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC/HPLC.[11] 2. Use a more concentrated solution of the aminating agent or consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity. 3. Ensure the purity of 4-chloro-3-nitrobenzoic acid and the aminating agent.[11] | 1. Reaction kinetics are temperature-dependent. Higher temperatures increase the rate of reaction. 2. The free amine is the active nucleophile. Increasing its concentration or nucleophilicity will favor the forward reaction. 3. Impurities can inhibit the reaction or lead to unwanted side reactions. |

| Formation of Multiple Products | 1. Over-amination (reaction of the product with the aminating agent). 2. Side reactions due to high temperatures. 3. Presence of impurities in starting materials leading to byproducts. | 1. Use a stoichiometric amount of the aminating agent or add it portion-wise. 2. Optimize the reaction temperature by running the reaction at the lowest effective temperature.[12] 3. Purify starting materials before use. | 1. The product, an amine, can sometimes be more nucleophilic than the starting amine, leading to further reaction. 2. High temperatures can promote decomposition or alternative reaction pathways.[12] 3. Impurities can react to form their own set of products. |

| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during aqueous workup. 3. Product is a dark, oily residue. | 1. After reaction completion, cool the mixture and adjust the pH to precipitate the product. The carboxylic acid group allows for pH-dependent solubility.[13] Alternatively, remove the solvent under reduced pressure and recrystallize from a suitable solvent.[14] 2. Add brine (saturated NaCl solution) to break the emulsion during extraction. 3. This often indicates the presence of impurities or decomposition products.[11] Purify by column chromatography or recrystallization. | 1. The protonated or deprotonated form of the product may have significantly different solubility profiles. 2. Brine increases the ionic strength of the aqueous layer, which helps to separate the organic and aqueous phases. 3. Purification techniques separate the desired product from colored impurities. |

Troubleshooting Workflow

Sources

- 1. CAS 1588-83-6: 4-Amino-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 3-Methylamino-4-nitro-benzoic acid ethyl ester

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely encountering bottlenecks in the isolation of 3-methylamino-4-nitro-benzoic acid ethyl ester (also known as ethyl 3-(methylamino)-4-nitrobenzoate). This compound is a critical intermediate in the synthesis of various benzimidazole-derived therapeutics and DNA gyrase inhibitors.

The synthesis typically relies on the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-4-nitro-benzoic acid ethyl ester with methylamine [1]. However, the bifunctional nature of the reagents and the product's high polarity introduce significant purification challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

System Architecture: Reaction and Byproduct Pathways

To troubleshoot purification, we must first map the causality of the impurities. The diagram below illustrates the divergent chemical pathways that occur when reaction parameters (temperature, stoichiometry, moisture) deviate from optimal conditions.

Reaction pathways for 3-methylamino-4-nitrobenzoic acid ethyl ester synthesis and side reactions.

Quantitative Data: Chromatographic & Physical Properties

Accurate identification of your crude mixture components is the first step in purification. Use the following validated parameters to calibrate your Thin Layer Chromatography (TLC) and expected mass recoveries.

| Compound | Role | Molecular Weight | TLC Rf (30% EtOAc/Hexanes) | Visual / UV Characteristics |

| 3-Fluoro-4-nitrobenzoic acid ethyl ester | Starting Material | 213.16 g/mol | 0.65 | UV active, pale yellow |

| 3-Methylamino-4-nitrobenzoic acid ethyl ester | Target Product | 224.22 g/mol | 0.45 | UV active, bright orange/yellow |

| 3-Methylamino-4-nitro-N-methylbenzamide | Transamidation Byproduct | 209.21 g/mol | 0.10 | UV active, orange, tailing |

| 3-Methylamino-4-nitrobenzoic acid | Hydrolysis Byproduct | 196.16 g/mol | 0.00 (Baseline) | UV active, yellow, streaks heavily |

Troubleshooting FAQs

Q1: During the reaction, I observed a new, highly polar baseline spot on my TLC that increases over time. What is this, and how do I prevent it? Expertise & Experience: The baseline spot is either the hydrolyzed ester (3-methylamino-4-nitrobenzoic acid) or the transamidation byproduct (3-methylamino-4-nitro-N-methylbenzamide). Methylamine acts as both a nucleophile for the SNAr reaction and a potential base/nucleophile at the ester carbonyl[2]. Causality: If water is present, the basicity of methylamine catalyzes ester hydrolysis. If an excessive molar equivalent of methylamine is used, or if the reaction is heated above room temperature, methylamine will attack the ester carbonyl, leading to aminolysis (transamidation). Solution: Strictly control the stoichiometry to 2.0–2.1 equivalents of methylamine (1 eq to react, 1 eq to scavenge the HF byproduct). Maintain the reaction temperature between 0°C and 25°C. Ensure all solvents (e.g., THF) are rigorously anhydrous.

Q2: My target product streaks severely during silica gel flash chromatography, and my isolated yield is much lower than the TLC suggests. How can I improve recovery? Expertise & Experience: The streaking is caused by secondary interactions between the basic secondary amine (methylamino group) and the acidic silanol (Si-OH) groups on the stationary phase [3]. Causality: Nitroaromatic amines possess strong dipole moments and hydrogen-bonding capabilities. As the compound travels down the column, it continuously binds and unbinds to the silanols, causing peak broadening, tailing, and irreversible adsorption. Solution: Deactivate the silica gel. Add 1-2% v/v Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc) and pre-flush the column with 2-3 column volumes of this TEA-doped solvent before loading your sample. Alternatively, bypass chromatography entirely by utilizing the self-validating recrystallization protocol detailed below.